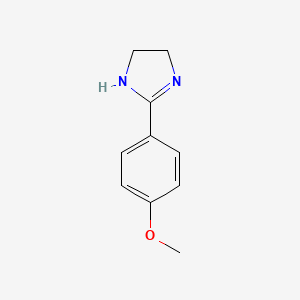

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Descripción general

Descripción

2-(4-Metoxifenil)-4,5-dihidro-1H-imidazol es un compuesto orgánico heterocíclico que presenta un anillo de imidazol sustituido con un grupo 4-metoxifenilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(4-metoxifenil)-4,5-dihidro-1H-imidazol típicamente implica la condensación de 4-metoxibenzaldehído con etilendiamina en condiciones ácidas. La reacción procede a través de la formación de un intermedio de base de Schiff, que posteriormente se cicla para formar el anillo de imidazol. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como el ácido acético .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y catalizadores más eficientes para aumentar el rendimiento y reducir el tiempo de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(4-Metoxifenil)-4,5-dihidro-1H-imidazol puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los derivados correspondientes de imidazol.

Reducción: Las reacciones de reducción pueden producir derivados de dihidroimidazol.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de fenilo o el anillo de imidazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de imidazol sustituidos, que pueden tener diferentes grupos funcionales unidos a los anillos de fenilo o imidazol .

Aplicaciones Científicas De Investigación

Biological and Pharmacological Applications

Imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, are noted for their extensive biological activities. Key applications include:

- Antihypertensive Activity : These compounds have been shown to exhibit significant antihypertensive effects. Studies indicate that imidazolines can modulate vascular resistance and influence blood pressure regulation through various mechanisms .

- Antihyperglycemic Effects : Research has demonstrated that imidazoline derivatives can lower blood glucose levels, making them potential candidates for diabetes management .

- Antidepressant Properties : Some studies suggest that these compounds may have antidepressant effects, potentially through their interaction with neurotransmitter systems in the brain .

- Antihypercholesterolemic Effects : They have also been identified as having the potential to reduce cholesterol levels, which is crucial for cardiovascular health .

- Anti-inflammatory Activities : The anti-inflammatory properties of imidazolines make them relevant in treating conditions characterized by inflammation .

Synthetic Applications

In addition to their biological significance, this compound serves as a valuable synthetic intermediate in organic chemistry:

- Catalysts in Organic Reactions : Imidazolines are often utilized as catalysts in various organic reactions, facilitating the formation of complex molecules with high specificity and yield. Their unique structural features allow them to stabilize transition states during chemical reactions .

- Building Blocks for Drug Development : The compound acts as a building block for synthesizing more complex pharmaceutical agents, contributing to drug discovery and development efforts .

Structural Insights

The structural characteristics of this compound enhance its functionality. The compound exhibits a planar arrangement with a dihedral angle of approximately 14.86° between the benzene and imidazole rings. This configuration is important for its biological activity as it influences molecular interactions with biological targets .

Several studies have documented the applications of this compound:

- Antihypertensive Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential for developing new antihypertensive medications .

- Diabetes Management Research : Clinical trials indicated that imidazoline derivatives could significantly lower fasting blood glucose levels in diabetic patients, highlighting their therapeutic potential in managing diabetes .

- Synthesis of Novel Compounds : Researchers have successfully used this compound as a precursor to synthesize new derivatives with enhanced biological activity, showcasing its role in drug development .

Mecanismo De Acción

El mecanismo de acción de 2-(4-metoxifenil)-4,5-dihidro-1H-imidazol implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato .

Comparación Con Compuestos Similares

Compuestos Similares

- 2-(4-Metoxifenil)-1H-imidazol

- 2-(4-Metoxifenil)-4,5-dihidro-1H-pirazol

- 2-(4-Metoxifenil)-4,5-dihidro-1H-triazol

Singularidad

2-(4-Metoxifenil)-4,5-dihidro-1H-imidazol es único debido a su patrón de sustitución específico y la presencia de un anillo de imidazol y un grupo metoxifenilo. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : CHNO

- Molar Mass : 180.22 g/mol .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antihypertensive effects and potential anticancer properties.

Antihypertensive Activity

A study focused on the synthesis and evaluation of new imidazoline derivatives, including this compound, highlighted its affinity for imidazoline binding sites (IBS) and adrenergic receptors. The compound showed promising results in reducing mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .

Anticancer Properties

Recent investigations into the compound's anticancer activity revealed that it can inhibit p53-MDM2 interactions, which is crucial for cancer cell proliferation. Compounds derived from this compound were shown to significantly upregulate p53 levels in various cancer cell lines, suggesting a mechanism for inducing apoptosis in tumor cells .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit the enzyme lipoxygenase (ALOX15), which is involved in inflammatory processes. The IC values indicate a moderate inhibitory effect compared to other tested compounds .

- Modulation of Protein Interactions : By affecting the p53-MDM2 pathway, the compound promotes the accumulation of p53 and p21 proteins, which are vital for cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antihypertensive | Reduces MAP in hypertensive rats | |

| Anticancer | Upregulates p53 in cancer cell lines | |

| Enzyme Inhibition | Moderate inhibition of ALOX15 |

Table 2: IC Values for ALOX15 Inhibition

| Compound | IC (µM) |

|---|---|

| This compound | 0.010 - 0.032 |

| Reference Compound (Nutlin-3a) | <0.001 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Hypertension Treatment : In a controlled study with spontaneously hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over a four-week period. The study concluded that this compound could serve as a lead for developing new antihypertensive drugs .

- Cancer Cell Line Studies : A series of experiments conducted on RKO cells demonstrated that treatment with derivatives of this compound led to increased levels of apoptotic markers such as cleaved PARP and significant alterations in cell viability assays. These findings suggest its potential as an anticancer agent targeting wild-type p53 tumors .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285359 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-84-7 | |

| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.